![molecular formula C16H14FN3O2S B6581715 N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 1209231-00-4](/img/structure/B6581715.png)
N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
Thiazoles are a class of organic compounds with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Oxazoles also have a five-membered ring but contain three carbon atoms, one oxygen atom, and one nitrogen atom . These compounds are important in medicinal chemistry and have been found in many potent biologically active compounds .
Synthesis Analysis
Thiazoles can be synthesized through several methods. One common method is the Hantzsch Thiazole Synthesis, which involves the reaction of α-haloketones with thioamides . Oxazoles can be synthesized through cyclodehydration of certain β-hydroxyamides .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The oxazole ring also has aromatic character .Chemical Reactions Analysis
Thiazoles and oxazoles can undergo a variety of chemical reactions. For example, the C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The physical and chemical properties of specific thiazole and oxazole derivatives would depend on their exact structures .Scientific Research Applications
Antibacterial Activity
F2493-3323: displays significant antibacterial potential. In a study by Lemilemu et al., thiazole-based Schiff base derivatives (including this compound) demonstrated good activities against both Gram-negative E. coli (14.40 ± 0.04 mm) and Gram-positive S. aureus (15.00 ± 0.01 mm) at 200 μg/mL . These findings suggest its promise as an antibacterial agent.
Antioxidant Properties
The same study revealed that F2493-3323 exhibits potent DPPH radical scavenging activity, with an IC50 value of 3.6 μg/mL. This surpasses ascorbic acid (3.91 μg/mL) and highlights its potential as an antioxidant agent .
DNA Gyrase Inhibition
Molecular docking analysis indicated that F2493-3323 binds to DNA gyrase B with a binding affinity ranging from −7.5 to −6.0 kcal/mol. This suggests its role as a promising antibacterial therapeutic agent against E. coli .
Peroxiredoxin 5 Interaction
The compound also interacts with human peroxiredoxin 5, with binding affinity values of −5.3 to −5.2 kcal/mol. These values exceed those of ascorbic acid (−4.9 kcal/mol), emphasizing its potential as an antioxidant .
Cytotoxicity and Band Gap Energy
In silico cytotoxicity predictions categorized F2493-3323 as class three (50 ≤ LD50 ≤ 300), indicating moderate toxicity. Density functional theory calculations revealed small band gap energies (ranging from 1.795 to 2.242 eV), suggesting good reactivity .
Green Synthesis Approach
Interestingly, the green synthesis method using ZnO nanoparticles as a catalyst proved efficient for producing biologically active compounds, including F2493-3323 . This approach outperformed conventional methods .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2S/c1-9-15(23-10(2)19-9)16(21)18-8-11-7-14(22-20-11)12-5-3-4-6-13(12)17/h3-7H,8H2,1-2H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHYMOWCLTYOOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(2-fluorophenyl)isoxazol-3-yl)methyl)-2,4-dimethylthiazole-5-carboxamide |
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